Stevia Powder

Solubility Formulation Stability Enzymatic Modification

Stevia Powder refers to refined extracts derived from the leaves of Stevia rebaudiana Bertoni, comprising a mixture of diterpene steviol glycosides that impart intense sweetness. The primary constituents, stevioside and rebaudioside A (Reb A), exhibit sweetness potencies approximately 250–300 times greater than sucrose on a weight basis.

Molecular Formula C44H70O23
Molecular Weight 967.0 g/mol
Cat. No. B15541331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevia Powder
Molecular FormulaC44H70O23
Molecular Weight967.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18?,19?,20?,21?,22-,23-,24+,25+,26+,27+,28-,29-,30-,31?,32?,33?,34-,35?,36-,37-,38-,39-,41+,42+,43+,44-/m0/s1
InChIKeyHELXLJCILKEWJH-SQFYRQPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Stevia Powder: High-Purity Steviol Glycoside Procurement for Industrial Formulation


Stevia Powder refers to refined extracts derived from the leaves of Stevia rebaudiana Bertoni, comprising a mixture of diterpene steviol glycosides that impart intense sweetness. The primary constituents, stevioside and rebaudioside A (Reb A), exhibit sweetness potencies approximately 250–300 times greater than sucrose on a weight basis [1]. However, the functional and organoleptic properties of commercial Stevia Powder are not defined by the generic plant source but by the precise compositional profile and purity of its specific steviol glycosides, which are subject to stringent international specifications [2].

Why Stevia Powder Procurement Cannot Rely on Generic In-Class Substitution


The term 'Stevia Powder' encompasses a heterogeneous class of steviol glycoside mixtures where even minor variations in the ratio of individual glycosides, such as stevioside to rebaudioside A, produce profound differences in bitterness perception and aftertaste [1]. Furthermore, the aqueous solubility and thermal stability of native glycosides like rebaudioside A (Reb A) are significantly inferior to enzymatically modified derivatives, leading to precipitation and sensory degradation in formulated products [2]. Regulatory frameworks mandate a minimum 95% total steviol glycoside purity, but they do not prescribe a fixed glycoside profile, meaning that two products both meeting the '95% pure' specification can exhibit dramatically different performance in application [3]. Consequently, generic substitution without analytical verification of the specific steviol glycoside composition and purity introduces substantial risk to product quality, taste consistency, and regulatory compliance.

Quantitative Evidence Guide for Stevia Powder Differentiation and Procurement


Aqueous Solubility: Rebaudioside A Derivative (Reb Aα) vs. Native Rebaudioside A

Native rebaudioside A (Reb A) is limited by poor water solubility, which can cause precipitation in clear beverages and other aqueous systems. In a direct head-to-head comparison, the enzymatically synthesized derivative rebaudioside Aα (Reb Aα) demonstrated a substantial enhancement in aqueous solubility. [1] This modification directly addresses a key formulation bottleneck for high-intensity sweeteners.

Solubility Formulation Stability Enzymatic Modification

Taste Profile: Bitterness Reduction in Rebaudioside A vs. Stevioside

Stevioside, a major steviol glycoside, is known for a pronounced bitter aftertaste that limits its application. A computational molecular simulation study provided a mechanistic explanation for why rebaudioside A (Reb A) exhibits a cleaner taste profile. The model showed that the additional sugar moiety at the C-3'' position of rebaudioside A sterically hinders its entry into the human bitter taste receptor hTAS2R4, thereby reducing the triggering of the bitter signaling cascade compared to stevioside. [1]

Sensory Science Bitterness Molecular Modeling

Sweetness Potency: Stevia Powder vs. Sucrose

Steviol glycosides are classified as high-intensity sweeteners due to their vastly superior sweetening power compared to caloric sugars. Multiple studies confirm that the sweetness of steviol glycosides, such as stevioside and rebaudioside A, is consistently quantified in the range of 250–300 times that of sucrose on a weight basis. [1][2]

Sweetness Potency Sugar Reduction Caloric Value

Cariogenic Potential: Steviol Glycosides vs. Sugars

A key differentiator for steviol glycosides in oral care and sugar-free confectionery applications is their non-cariogenic nature. An in vivo study conducted in albino Sprague-Dawley rats evaluated the cariogenic potential of stevioside and rebaudioside A. The study concluded that neither stevioside nor rebaudioside A is cariogenic under the experimental conditions. [1]

Oral Health Cariogenicity Non-Cariogenic Sweetener

Purity Specification: Minimum 95% Steviol Glycoside Content

Commercial Stevia Powder intended for use as a food additive is differentiated from crude leaf extracts by a high degree of purity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established specifications that require steviol glycosides to have a minimum purity of 95% of a defined set of steviol glycosides (initially seven, later expanded to eleven). [1] This specification is a critical quality attribute for regulatory approval and international trade.

Regulatory Compliance Purity JECFA Specification

Optimal Research and Industrial Applications for Differentiated Stevia Powder


Clear and Still Beverage Formulation Requiring High Solubility

For applications such as flavored waters, ready-to-drink teas, and clear sports drinks, the use of native rebaudioside A (Reb A) can lead to precipitation and a loss of visual clarity due to its poor aqueous solubility. The procurement of enzymatically modified derivatives, such as rebaudioside Aα (Reb Aα), which exhibits an 80-fold greater water solubility than Reb A, is critical to ensure product homogeneity and shelf stability. [1]

Sugar-Free Confectionery and Oral Care Products

In the development of sugar-free chewing gums, mints, and toothpastes, the substitution of sugar with a non-cariogenic sweetener is a primary functional requirement. Evidence from in vivo studies demonstrates that stevioside and rebaudioside A are non-cariogenic, unlike fermentable sugars. This supports the procurement of high-purity stevia powder for these specific applications where oral health claims are material. [1]

Calorie-Reduced and Diabetic-Friendly Food Products

Formulating products for weight management or diabetic-friendly diets necessitates the replacement of caloric sugars with high-intensity sweeteners that have a negligible effect on blood glucose. Steviol glycosides are 250–300 times sweeter than sucrose, enabling substantial calorie reduction while providing a sweet taste. [1][2] Procurement of high-purity stevia powder is essential for achieving the desired sweetness intensity without the caloric load associated with sugar.

Global Food and Beverage Export Requiring Regulatory Compliance

For any product intended for international markets, especially in the EU, US, and other Codex-adherent regions, compliance with the JECFA purity specification is mandatory. This requires procurement of Stevia Powder with a minimum total steviol glycoside content of 95% on a dry basis. Failure to meet this specification can result in customs rejection and regulatory non-compliance. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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